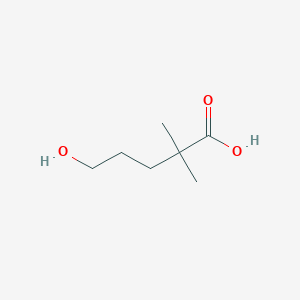

5-Hydroxy-2,2-dimethylpentanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H14O3 |

|---|---|

Molecular Weight |

146.18 g/mol |

IUPAC Name |

5-hydroxy-2,2-dimethylpentanoic acid |

InChI |

InChI=1S/C7H14O3/c1-7(2,6(9)10)4-3-5-8/h8H,3-5H2,1-2H3,(H,9,10) |

InChI Key |

SIHUIIZGFVJQFX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CCCO)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 5-Hydroxy-2,2-dimethylpentanoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 5-Hydroxy-2,2-dimethylpentanoic acid, a molecule of interest in various research and development applications. The synthesis is presented as a multi-step process, commencing from readily available starting materials. This document details the experimental protocols for each key transformation, supported by quantitative data and visual representations of the reaction sequence to facilitate understanding and replication in a laboratory setting.

Introduction

This compound is a difunctional organic molecule incorporating both a carboxylic acid and a primary alcohol. This unique combination of functional groups makes it a valuable building block in the synthesis of more complex molecules, including potential pharmaceutical intermediates and specialty polymers. The gem-dimethyl group at the α-position of the carboxylic acid introduces steric hindrance, which can influence the reactivity of the carboxyl group and the overall conformational properties of molecules derived from this scaffold. This guide outlines a robust and reproducible synthetic route to access this compound.

Overall Synthesis Strategy

The most plausible synthetic route to this compound involves a three-step sequence starting from ethyl isobutyrate. The key steps are:

-

Alkylation: Formation of the carbon skeleton by alkylating the enolate of ethyl isobutyrate with a suitable three-carbon electrophile, 1,3-dibromopropane (B121459).

-

Hydrolysis: Saponification of the resulting ethyl 5-bromo-2,2-dimethylpentanoate to the corresponding carboxylic acid.

-

Hydroxylation: Nucleophilic substitution of the terminal bromine atom with a hydroxyl group to yield the final product.

An alternative, though less directly documented, approach involves the formation and subsequent ring-opening of 2,2-dimethyl-δ-valerolactone. This guide will focus on the more thoroughly referenced alkylation pathway.

Experimental Protocols and Data

Step 1: Synthesis of Ethyl 5-bromo-2,2-dimethylpentanoate

This initial step establishes the C5-backbone with the characteristic gem-dimethyl group. The reaction involves the deprotonation of ethyl isobutyrate with a strong, non-nucleophilic base, lithium diisopropylamide (LDA), to form the corresponding lithium enolate. This enolate is then alkylated with 1,3-dibromopropane.

Experimental Protocol:

A solution of lithium diisopropylamide (LDA) is prepared in situ by adding n-butyllithium (1.1 equivalents) to a solution of diisopropylamine (B44863) (1.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen). The mixture is stirred at this temperature for 30 minutes. Ethyl isobutyrate (1.0 equivalent) is then added dropwise, and the resulting solution is stirred for another 30 minutes at -78 °C to ensure complete enolate formation. Subsequently, 1,3-dibromopropane (1.2 equivalents) is added, and the reaction mixture is allowed to warm slowly to room temperature and stirred overnight. The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by vacuum distillation to afford ethyl 5-bromo-2,2-dimethylpentanoate as a colorless oil.

| Parameter | Value | Reference |

| Starting Materials | Ethyl isobutyrate, 1,3-dibromopropane, Diisopropylamine, n-Butyllithium | |

| Solvent | Anhydrous Tetrahydrofuran (THF) | |

| Base | Lithium Diisopropylamide (LDA) | |

| Temperature | -78 °C to Room Temperature | |

| Reaction Time | Overnight | |

| Typical Yield | 60-70% | |

| Purification | Vacuum Distillation |

Diagram of the Experimental Workflow:

Step 2: Synthesis of 5-Bromo-2,2-dimethylpentanoic Acid

The second step involves the hydrolysis of the ester functional group to the corresponding carboxylic acid. This is typically achieved through saponification using a strong base, followed by acidification.

Experimental Protocol:

Ethyl 5-bromo-2,2-dimethylpentanoate (1.0 equivalent) is dissolved in a mixture of ethanol (B145695) and water. An aqueous solution of sodium hydroxide (B78521) (2.0 equivalents) is added, and the mixture is heated to reflux for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC). After cooling to room temperature, the ethanol is removed under reduced pressure. The remaining aqueous solution is washed with diethyl ether to remove any unreacted starting material. The aqueous layer is then cooled in an ice bath and acidified to a pH of approximately 1-2 with concentrated hydrochloric acid, resulting in the precipitation of the carboxylic acid. The precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 5-bromo-2,2-dimethylpentanoic acid as a white solid.

| Parameter | Value | Reference |

| Starting Material | Ethyl 5-bromo-2,2-dimethylpentanoate | |

| Reagents | Sodium Hydroxide, Hydrochloric Acid | |

| Solvent | Ethanol/Water mixture | |

| Temperature | Reflux | |

| Reaction Time | 2-4 hours | |

| Typical Yield | >90% | |

| Purification | Precipitation and Filtration |

Step 3: Synthesis of this compound

The final step is the conversion of the terminal bromo group to a hydroxyl group. This is a nucleophilic substitution reaction where the bromide is displaced by a hydroxide ion.

Experimental Protocol:

5-Bromo-2,2-dimethylpentanoic acid (1.0 equivalent) is dissolved in an aqueous solution of sodium hydroxide (2.2 equivalents). The solution is heated to reflux for several hours until the starting material is consumed (monitored by TLC). The reaction mixture is then cooled to room temperature and acidified with concentrated hydrochloric acid to a pH of 1-2. The aqueous solution is then extracted multiple times with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization or column chromatography if necessary.

| Parameter | Value | Reference |

| Starting Material | 5-Bromo-2,2-dimethylpentanoic acid | |

| Reagent | Sodium Hydroxide, Hydrochloric Acid | |

| Solvent | Water | |

| Temperature | Reflux | |

| Reaction Time | Several hours | |

| Typical Yield | 70-80% | |

| Purification | Extraction, Recrystallization or Column Chromatography |

Overall Reaction Pathway

The complete synthesis route from ethyl isobutyrate to this compound is summarized in the following diagram.

Conclusion

This technical guide has outlined a detailed and practical synthetic route for the preparation of this compound. The described three-step sequence, starting from ethyl isobutyrate, provides a reliable method for accessing this valuable difunctional molecule. The provided experimental protocols and quantitative data are intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, enabling the successful synthesis and further application of this compound. Careful execution of the described procedures and appropriate analytical characterization at each stage are crucial for obtaining the desired product in high purity and yield.

An In-Depth Technical Guide to 5-Hydroxy-2,2-dimethylpentanoic Acid: Properties and Broader Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxy-2,2-dimethylpentanoic acid is a short-chain hydroxy fatty acid. While specific experimental data and documented biological activities for this particular compound are limited in publicly available literature, this guide provides a comprehensive overview of its known chemical properties. To offer a valuable context for researchers, this document also delves into the general methodologies for the synthesis and analysis of related short-chain hydroxy fatty acids, as well as the well-documented biological roles and signaling pathways of the broader class of short-chain fatty acids (SCFAs). This approach aims to equip researchers with the foundational knowledge and comparative insights necessary for investigating this compound and similar molecules.

Core Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 736099-57-3 | BLD Pharm[2] |

| Molecular Formula | C₇H₁₄O₃ | PubChem[1] |

| Molecular Weight | 146.18 g/mol | PubChem[1] |

| Canonical SMILES | CC(C)(CCCO)C(=O)O | PubChem[1] |

| InChI Key | PWHBYYQAWVNWQN-UHFFFAOYSA-N | PubChem[1] |

Experimental Protocols: A Generalized Approach

Due to the absence of specific published experimental protocols for this compound, this section provides a representative methodology for the synthesis of a structurally analogous ω-hydroxy carboxylic acid. This can serve as a foundational template for the potential synthesis of the target compound.

Example Synthesis of ω-Hydroxy Carboxylic Acids

A general method for synthesizing ω-hydroxy carboxylic acids involves the alkylation of a suitable starting material with an α,ω-diol in the presence of a catalyst.

Reaction Scheme:

Caption: General synthesis scheme for an ω-hydroxy carboxylic acid derivative.

Detailed Methodology (based on a similar synthesis[3]):

-

Catalyst Preparation: An iridium catalyst, such as [IrCl(cod)]₂ or [IrCl(coe)₂]₂, is utilized to facilitate the alkylation.

-

Reaction Setup: The reaction is typically carried out in a suitable solvent under an inert atmosphere.

-

Alkylation: The α,ω-diol (e.g., 1,13-tridecanediol) is used as the alkylating agent for a compound like butyl cyanoacetate.

-

Workup and Purification: Following the reaction, the product is isolated and purified using standard organic chemistry techniques, such as extraction and column chromatography.

-

Hydrolysis: The resulting cyanoester can be hydrolyzed to the corresponding carboxylic acid.

Analytical Methods for Short-Chain Fatty Acids

The analysis of short-chain fatty acids, including hydroxylated variants, typically involves chromatographic techniques coupled with mass spectrometry.

Workflow for SCFA Analysis:

Caption: A typical workflow for the analysis of short-chain fatty acids.

Biological Activity of Short-Chain Fatty Acids (SCFAs)

While the specific biological role of this compound is not documented, it belongs to the class of short-chain fatty acids (SCFAs), which are well-recognized as important signaling molecules, particularly those produced by the gut microbiota.[4][5][6] The primary SCFAs—acetate, propionate, and butyrate—have been extensively studied.[4][6]

Key Biological Functions of SCFAs:

| Biological Function | Description | Key SCFAs Involved |

| Energy Source | Butyrate is a primary energy source for colonocytes, the cells lining the colon.[6] | Butyrate |

| Immune Modulation | SCFAs can regulate inflammatory responses, often exhibiting anti-inflammatory properties.[5][7] | Butyrate, Propionate |

| Metabolic Regulation | They play a role in glucose and lipid metabolism, influencing insulin (B600854) sensitivity and cholesterol synthesis.[7][8] | Propionate, Butyrate |

| Gut Barrier Integrity | Butyrate helps to maintain the integrity of the gut barrier. | Butyrate |

| Epigenetic Modification | SCFAs, particularly butyrate, can act as histone deacetylase (HDAC) inhibitors, influencing gene expression.[5] | Butyrate |

Signaling Pathways of Short-Chain Fatty Acids

The biological effects of SCFAs are largely mediated through two main mechanisms: the activation of G-protein coupled receptors (GPCRs) and the inhibition of histone deacetylases (HDACs).[4][5]

SCFA Signaling via GPCRs:

Caption: Generalized signaling pathway for SCFAs through G-protein coupled receptors.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care. While a specific safety data sheet (SDS) is not widely available, general precautions for handling carboxylic acids should be followed.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid contact with skin and eyes. Do not ingest or inhale. Use in a well-ventilated area.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a compound for which specific experimental and biological data are currently scarce in the public domain. However, by understanding its place within the broader class of short-chain hydroxy fatty acids, researchers can infer potential properties and biological activities. The generalized experimental protocols and known signaling pathways of SCFAs provided in this guide offer a starting point for future investigation into the specific roles and characteristics of this compound. Further research is necessary to elucidate the precise physicochemical properties and biological functions of this molecule.

References

- 1. This compound | C7H14O3 | CID 14601573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 736099-57-3|this compound|BLD Pharm [bldpharm.com]

- 3. Synthesis of omega-hydroxy carboxylic acids and alpha,omega-dimethyl ketones using alpha,omega-diols as alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. The Role of Short Chain Fatty Acids in Inflammation and Body Health [mdpi.com]

- 6. Short-Chain Fatty Acids: Gut Health, Metabolism, and Research Applications - MetwareBio [metwarebio.com]

- 7. Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Overview of Short-Chain Fatty Acids - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

5-Hydroxy-2,2-dimethylpentanoic Acid: A Technical Overview

This technical guide provides a summary of the available information on 5-Hydroxy-2,2-dimethylpentanoic acid, a carboxylic acid derivative. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

Quantitative data for this compound is limited in publicly accessible databases. The following table summarizes the basic computed properties available.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄O₃ | PubChem |

| Molecular Weight | 146.18 g/mol | PubChem |

| CAS Number | 736099-57-3 | Multiple Sources |

Synthesis and Experimental Protocols

A detailed, peer-reviewed experimental protocol for the synthesis of this compound could not be located in the current scientific literature. While general methods for the synthesis of hydroxy acids are well-established, a specific procedure for this compound, including reaction conditions, purification methods, and characterization data, is not publicly documented.

For illustrative purposes, a generalized synthetic approach to a related, yet structurally distinct compound, (2SR,3SR)-2,4-Dimethyl-3-hydroxypentanoic acid, involves the hydrolysis of its corresponding ester precursor. This process typically includes the following steps:

-

Dissolution: The ester is dissolved in a suitable solvent, such as methanol.

-

Saponification: A solution of a strong base, like potassium hydroxide (B78521) in a mixture of water and methanol, is added to the ester solution.

-

Neutralization: The reaction mixture is neutralized, for example, by the addition of dry ice (solid carbon dioxide) to bring the pH to a neutral range.

-

Extraction: The product is extracted from the aqueous phase using an organic solvent like methylene (B1212753) chloride.

-

Purification: The final product is purified through techniques such as crystallization from a suitable solvent system (e.g., hexane).

It is crucial to note that this is a generalized procedure for a different molecule and would require significant adaptation and optimization for the synthesis of this compound.

Biological Activity and Signaling Pathways

There is currently no available information in the scientific literature regarding the biological activity of this compound. Consequently, its role in any signaling pathways, its mechanism of action, and its potential therapeutic effects are unknown.

Logical Workflow for Hypothetical Synthesis

The following diagram illustrates a hypothetical, generalized workflow for the synthesis and purification of a hydroxy acid, which could be conceptually applied to this compound, assuming a suitable starting material and reaction pathway were identified.

Caption: A generalized workflow for chemical synthesis and purification.

References

An In-depth Technical Guide to the Structural Analogs of 5-Hydroxy-2,2-dimethylpentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogs of 5-hydroxy-2,2-dimethylpentanoic acid, focusing on their synthesis, biological activity, and underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly in the area of metabolic diseases.

Core Structure and Rationale for Analog Development

This compound is a small molecule featuring a hydroxyl group at the 5-position and gem-dimethyl groups at the 2-position of a pentanoic acid backbone. The structural analogs of this compound, particularly those with aryl ether linkages at the 5-position, have garnered significant interest due to their therapeutic potential. A prime example is Gemfibrozil (B1671426), a well-established lipid-lowering drug, which is chemically known as 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid.[1] The development of analogs has primarily focused on modulating the activity of Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that play a crucial role in lipid and glucose metabolism.

Key Biological Target: Peroxisome Proliferator-Activated Receptor Alpha (PPARα)

The primary biological target for many analogs of this compound is PPARα.[1][2] PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. Upon activation by a ligand, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This binding event initiates the transcription of genes involved in fatty acid uptake, β-oxidation, and lipoprotein metabolism, ultimately leading to a reduction in plasma triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.

References

Unraveling the Biological Profile of 5-Hydroxy-2,2-dimethylpentanoic Acid: A Technical Overview

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide serves as a comprehensive overview of the current scientific understanding of the biological activity of 5-Hydroxy-2,2-dimethylpentanoic acid. Despite its well-defined chemical structure, a thorough review of the existing scientific literature reveals a notable scarcity of in-depth research into its pharmacological and biological effects. This document aims to consolidate the available information, highlight the knowledge gaps, and propose avenues for future investigation.

Chemical and Physical Properties

This compound is a carboxylic acid with the molecular formula C7H14O3. Its structure features a pentanoic acid backbone with two methyl groups at the C2 position and a hydroxyl group at the C5 position. These structural features, particularly the gem-dimethyl group and the terminal hydroxyl group, are anticipated to influence its metabolic stability, solubility, and potential interactions with biological targets.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C7H14O3 | PubChem |

| Molecular Weight | 146.18 g/mol | PubChem |

| XLogP3-AA | 0.8 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

Current State of Biological Activity Research

As of the latest literature review, there is a significant lack of published studies detailing the specific biological activities of this compound. Publicly accessible databases and scientific journals do not contain quantitative data from in vitro or in vivo experiments, nor do they describe its mechanism of action or any associated signaling pathways.

Research on structurally similar compounds suggests potential areas where this compound might exhibit biological effects. For instance, investigations into other short-chain fatty acid derivatives and hydroxylated pentanoic acid analogs have explored their roles in metabolic pathways and as potential enzyme inhibitors. However, direct evidence for such activities for this compound is currently unavailable.

Potential Areas for Future Investigation

Given the absence of concrete biological data, the following areas are proposed as logical starting points for future research to elucidate the biological profile of this compound.

In Vitro Screening

Initial investigations should focus on a broad panel of in vitro assays to identify potential biological activities.

Experimental Workflow: Initial In Vitro Screening

Caption: Proposed workflow for the initial in vitro screening of this compound.

Metabolic Profiling

Understanding the metabolic fate of this compound is crucial. In vitro studies using liver microsomes or hepatocytes can provide insights into its metabolic stability and identify potential metabolites.

Target Identification

Should any significant biological activity be identified in the initial screens, subsequent efforts should be directed towards identifying the molecular target(s).

Logical Relationship: From Hit to Target

Caption: A logical workflow for identifying the molecular target(s) of a bioactive compound.

Conclusion

Potential Metabolic Pathways of 5-Hydroxy-2,2-dimethylpentanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxy-2,2-dimethylpentanoic acid is a substituted medium-chain fatty acid whose metabolic fate is not extensively documented. Due to the presence of gem-dimethyl substitution at the α-carbon, which sterically hinders direct β-oxidation, alternative metabolic routes are anticipated to be the primary pathways for its biotransformation. This technical guide outlines the probable metabolic pathways of this compound, including ω-oxidation, subsequent chain shortening, and conjugation reactions. The proposed pathways are based on the established metabolism of structurally analogous compounds and known biochemical transformations of xenobiotic and endogenous fatty acids. Detailed experimental protocols for investigating these pathways and quantitative data from related studies are also presented.

Introduction

This compound possesses key structural features that are likely to dictate its metabolic clearance: a terminal hydroxyl group, a carboxylic acid moiety, and a gem-dimethyl group at the C-2 position. The gem-dimethyl substitution is a known impediment to the standard β-oxidation spiral that is central to the metabolism of most straight-chain fatty acids. Consequently, the metabolic profile of this compound is expected to be dominated by alternative oxidative and conjugative pathways. This document provides an in-depth exploration of these potential metabolic routes.

Proposed Metabolic Pathways

The metabolism of this compound is hypothesized to proceed through three main phases:

-

Phase I: Oxidation: Primarily initiated by ω-oxidation, followed by further oxidation of the terminal hydroxyl group.

-

Phase I: Chain Shortening: Subsequent degradation of the oxidized intermediates.

-

Phase II: Conjugation: Glucuronidation of the parent compound or its oxidized metabolites.

Pathway 1: ω-Oxidation and Subsequent Oxidation

The presence of the hydroxyl group at the C-5 position suggests that this compound may itself be a metabolite of 2,2-dimethylpentanoic acid via ω-1 hydroxylation. However, assuming this compound is the parent compound, the initial metabolic step is likely the oxidation of this primary alcohol to an aldehyde and subsequently to a dicarboxylic acid. This ω-oxidation pathway typically occurs in the endoplasmic reticulum and is catalyzed by cytochrome P450 enzymes, followed by alcohol and aldehyde dehydrogenases.[1][2][3]

The resulting 2,2-dimethyladipic acid can then potentially undergo further metabolism.

Pathway 2: Potential for Chain Shortening of the Dicarboxylic Acid

While the gem-dimethyl group at the α-carbon prevents direct β-oxidation of the parent molecule, the resulting 2,2-dimethyladipic acid from ω-oxidation could potentially undergo a modified form of chain shortening. It has been reported that some dicarboxylic acids can be metabolized via β-oxidation from the ω-end. However, the α-gem-dimethyl group would still pose a challenge. An alternative, though less common, is α-oxidation, which involves the removal of a single carbon atom from the carboxyl end. Another possibility is that the dicarboxylic acid is excreted without further significant degradation.

Pathway 3: Phase II Conjugation (Glucuronidation)

Both the primary hydroxyl group and the carboxylic acid moiety of this compound are potential sites for Phase II conjugation reactions. Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), is a common pathway for the detoxification and excretion of xenobiotics and endogenous compounds containing these functional groups.[4][5] UGTs, particularly isoforms like UGT1A1 and UGT2B7, are known to accept fatty acids as substrates.[2] The formation of an acyl glucuronide from the carboxylic acid or an ether glucuronide from the hydroxyl group would increase the water solubility of the compound, facilitating its renal or biliary excretion.

Data Presentation

Currently, there is a lack of direct quantitative data on the metabolism of this compound. However, data from studies on structurally related compounds can provide valuable insights. For instance, the metabolism of gemfibrozil (B1671426), which contains a 2,2-dimethylpentanoic acid moiety, primarily involves oxidation of a ring methyl group followed by glucuronide conjugation of the resulting carboxylic acid.[6] Approximately 70% of an administered dose of gemfibrozil is excreted in the urine, mainly as its glucuronide conjugate.[6]

| Compound | Primary Metabolic Pathway | Major Metabolite | Excretion Route | Reference |

| Gemfibrozil | Oxidation and Glucuronidation | Glucuronide conjugate | Urine (~70%) | [6] |

| 2,2-dimethyl-N-(2,4,6-trimethoxyphenyl)dodecanamide | ω-oxidation followed by β-oxidation | 5,5-dimethyl-6-oxo-6-[(2,4,6-trimethoxyphenyl)amino]-hexanoic acid | Urine and Feces | [7] |

Table 1: Metabolic data for compounds structurally related to this compound.

Experimental Protocols

To investigate the proposed metabolic pathways of this compound, a series of in vitro and in vivo experiments can be conducted.

In Vitro Metabolism using Liver Microsomes

This experiment aims to identify the primary oxidative metabolites formed by cytochrome P450 enzymes.

Methodology:

-

Incubation: Incubate this compound (e.g., at a concentration of 1-10 µM) with pooled human liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate (B84403) buffer (pH 7.4).

-

Cofactor: Initiate the reaction by adding an NADPH-regenerating system.

-

Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

-

Sample Preparation: Centrifuge the samples to precipitate proteins and collect the supernatant.

-

Analysis: Analyze the supernatant for the parent compound and potential metabolites (e.g., 2,2-dimethyladipic acid) using LC-MS/MS.

In Vitro Glucuronidation Assay

This protocol is designed to determine if the parent compound or its metabolites undergo glucuronidation.

Methodology:

-

Incubation: Incubate this compound or its potential oxidative metabolites with human liver microsomes or recombinant UGT enzymes in the presence of UDPGA (uridine 5'-diphosphoglucuronic acid).

-

Detergent Activation: Include a detergent such as alamethicin (B1591596) to activate the UGT enzymes.

-

Reaction Conditions: Maintain the incubation at 37°C for a specified period (e.g., 60 minutes).

-

Termination and Analysis: Terminate the reaction and analyze the samples by LC-MS/MS for the formation of glucuronide conjugates.

In Vivo Animal Studies

Animal models, such as rats or mice, can be used to understand the complete metabolic profile and excretion pathways.

Methodology:

-

Dosing: Administer this compound to the animals (e.g., via oral gavage or intravenous injection).

-

Sample Collection: Collect urine and feces at predetermined intervals (e.g., 0-24h, 24-48h). Blood samples can also be collected to determine pharmacokinetic parameters.

-

Metabolite Profiling: Extract metabolites from the collected biological samples.

-

Analysis: Analyze the extracts using high-resolution mass spectrometry and NMR to identify and quantify the parent compound and its metabolites.

Conclusion

The metabolic clearance of this compound is likely to be driven by pathways that circumvent the steric hindrance at the α-carbon. The proposed metabolic scheme, involving initial ω-oxidation followed by potential chain shortening and/or glucuronidation, provides a scientifically grounded framework for further investigation. The experimental protocols outlined in this guide offer a systematic approach to elucidating the precise metabolic fate of this compound, which is crucial for understanding its pharmacokinetic profile and potential pharmacological or toxicological effects. Future studies employing these methodologies will be instrumental in validating and refining these proposed pathways.

References

- 1. Buy 5-Hydroxypentanoic acid | 13392-69-3 [smolecule.com]

- 2. Understanding Substrate Selectivity of Human UDP-glucuronosyltransferases through QSAR modeling and analysis of homologous enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glucuronidation of the dietary fatty acids, phytanic acid and docosahexaenoic acid, by human UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DailyMed - GEMFIBROZIL tablet [dailymed.nlm.nih.gov]

- 7. Metabolism of the acyl-CoA:cholesterol acyltransferase inhibitor 2,2-dimethyl-N-(2,4,6-trimethoxyphenyl)dodecanamide in rat and monkey. Omega-/beta-oxidation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Hydroxy-2,2-dimethylpentanoic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Hydroxy-2,2-dimethylpentanoic acid, a molecule of interest in synthetic organic chemistry and pharmaceutical development. While a singular "discovery" event for this compound is not prominently documented in scientific literature, its significance can be understood through its structural relationship to commercially important compounds and its role as a potential synthetic intermediate. This document collates available data on its chemical properties, proposes a plausible synthetic pathway based on established methodologies for related molecules, and discusses its potential, albeit currently undocumented, biological relevance.

Introduction

This compound is a carboxylic acid characterized by a hydroxyl group at the C5 position and gem-dimethyl groups at the C2 position. Its structure lends itself to various chemical transformations, making it a potentially valuable building block in the synthesis of more complex molecules. Although not widely studied as a standalone entity, its structural motifs are present in pharmacologically active compounds, suggesting its utility in drug discovery and development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is compiled from publicly available chemical databases.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄O₃ | PubChem |

| Molecular Weight | 146.18 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| CAS Number | 736099-57-3 | BLD Pharm[1] |

| Canonical SMILES | CC(C)(CCCO)C(=O)O | PubChem |

| InChI Key | KZAMQAAMEOXHBU-UHFFFAOYSA-N | PubChem |

Synthetic Pathway and Experimental Protocols

The proposed synthetic pathway is outlined below:

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol for a Key Intermediate: Lower alkyl ester of 5-bromo-2,2-dimethylpentanoic acid

This protocol is adapted from the synthesis of precursors for gemfibrozil (B1671426).

Objective: To synthesize a lower alkyl ester of 5-bromo-2,2-dimethylpentanoic acid via C-alkylation of a lower alkyl ester of 2-methylpropanoic acid with 1-bromo-3-chloropropane.

Materials:

-

Lower alkyl ester of 2-methylpropanoic acid (e.g., methyl 2-methylpropanoate)

-

1-bromo-3-chloropropane

-

Lithium diisopropylamide (LDA)

-

Tetrahydrofuran (B95107) (THF), anhydrous

-

Hexane, anhydrous

-

Hydrochloric acid (HCl), aqueous solution

-

Sodium bicarbonate (NaHCO₃), aqueous solution

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (B86663) (MgSO₄), anhydrous

Procedure:

-

A solution of lithium diisopropylamide (LDA) is prepared in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., Argon or Nitrogen).

-

The lower alkyl ester of 2-methylpropanoic acid, dissolved in anhydrous THF, is added dropwise to the LDA solution while maintaining the temperature at -78 °C. The mixture is stirred for 1 hour to ensure complete enolate formation.

-

1-bromo-3-chloropropane is then added to the reaction mixture. The reaction is allowed to warm to room temperature and stirred overnight.

-

The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

The aqueous layer is extracted with diethyl ether or ethyl acetate.

-

The combined organic layers are washed with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product, the lower alkyl ester of 5-chloro-2,2-dimethylpentanoic acid, is purified by vacuum distillation or column chromatography. (Note: The bromine from 1-bromo-3-chloropropane is more reactive in the subsequent step, hence the chloro- intermediate is often carried forward).

Origin and Biological Relevance

Natural Occurrence

To date, there is no definitive evidence of this compound as a naturally occurring compound in plants, animals, or microorganisms. A general search of metabolomic databases and literature on natural products did not yield any instances of its isolation from a natural source.

Metabolic Origin

The metabolism of the structurally related drug, gemfibrozil, has been studied. The primary metabolic pathways for gemfibrozil involve oxidation of a methyl group on the aromatic ring and glucuronidation of the carboxylic acid moiety.[2][3][4] There is currently no published evidence to suggest that this compound is a metabolite of gemfibrozil or other related xenobiotics in humans or other species.

The metabolic pathway of gemfibrozil is depicted below, highlighting that the pentanoic acid chain is not the primary site of metabolism.

Caption: Major metabolic pathways of Gemfibrozil.

Conclusion

This compound is a compound with limited direct characterization in the scientific literature. Its "discovery" is likely rooted in its role as a potential or actual intermediate in the synthesis of more complex molecules, such as gemfibrozil. While its natural origin and specific biological activities remain to be elucidated, the synthetic pathways to its precursors are well-established. This technical guide provides a foundational understanding of this molecule, offering researchers and drug development professionals a starting point for further investigation and potential application in novel synthetic endeavors. Further research into the biological properties of this compound and its derivatives could reveal currently unknown pharmacological activities.

References

In Silico Prediction of 5-Hydroxy-2,2-dimethylpentanoic Acid Bioactivity: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide outlines a comprehensive in silico workflow for the prediction of the bioactivity of 5-Hydroxy-2,2-dimethylpentanoic acid. In the absence of established experimental data for this specific molecule, this document serves as a methodological whitepaper, detailing a systematic approach to virtual screening and computational assessment. The workflow encompasses physicochemical property calculation, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore hypothesis generation, and molecular docking against putative targets. Detailed protocols for these key computational experiments are provided, alongside illustrative data presented in structured tables. Furthermore, this guide utilizes Graphviz (DOT language) to visually represent logical workflows and hypothetical signaling pathways, adhering to specified presentation requirements. The objective is to provide researchers with a robust framework for the initial assessment of novel small molecules like this compound, enabling informed decisions for further experimental validation.

Introduction

This compound is a small molecule for which the biological activity has not been extensively characterized. In silico prediction methods offer a rapid and cost-effective approach to hypothesize its potential bioactivities and guide future experimental investigations. By leveraging computational models, we can predict its drug-likeness, pharmacokinetic properties, and potential molecular targets, thereby accelerating the drug discovery and development process. Recent advancements in machine learning and computational chemistry have significantly improved the predictive power of these in silico tools.[1][2][3]

This guide provides a step-by-step in silico analysis of this compound, demonstrating a standard workflow applicable to other novel chemical entities.

Physicochemical and Drug-Likeness Properties

The initial step in the in silico evaluation is the calculation of fundamental physicochemical properties and the assessment of drug-likeness based on established rules such as Lipinski's Rule of Five.[4][5] These parameters provide a first pass filter to estimate the potential for oral bioavailability.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties for this compound.

| Property | Predicted Value | Method/Tool |

| Molecular Formula | C7H14O3 | ChemDraw |

| Molecular Weight | 146.18 g/mol | RDKit |

| LogP (o/w) | 1.25 | SwissADME |

| Topological Polar Surface Area (TPSA) | 57.53 Ų | SwissADME |

| Hydrogen Bond Donors | 2 | RDKit |

| Hydrogen Bond Acceptors | 3 | RDKit |

| Rotatable Bonds | 4 | RDKit |

Drug-Likeness Prediction

The drug-likeness of this compound is evaluated against several established filters.

| Rule/Filter | Prediction | Compliance |

| Lipinski's Rule of Five | Compliant | Yes |

| Ghose Filter | Compliant | Yes |

| Veber's Rule | Compliant | Yes |

| Egan's Rule | Compliant | Yes |

| Muegge's Rule | Compliant | Yes |

In Silico Workflow for Bioactivity Prediction

The overall workflow for the in silico prediction of bioactivity is depicted in the following diagram. This process begins with the molecule's structure and progressively narrows down its potential biological roles through a series of computational filters and predictions.

Experimental Protocols

This section provides detailed methodologies for the key in silico experiments cited in this guide.

ADMET Prediction Protocol

Objective: To predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound.

Methodology:

-

Input: The 2D structure of this compound in SMILES or SDF format.

-

Software: Utilize web-based platforms such as SwissADME, admetSAR, or commercially available software like ADMET Predictor™.[4][6][7]

-

Prediction Parameters:

-

Absorption: Predict Human Intestinal Absorption (HIA), Caco-2 cell permeability, and P-glycoprotein substrate/inhibitor status.

-

Distribution: Predict Blood-Brain Barrier (BBB) penetration and plasma protein binding (PPB).

-

Metabolism: Predict Cytochrome P450 (CYP) isoform inhibition (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).

-

Excretion: Predict total clearance and renal organic cation transporter (OCT2) substrate status.

-

Toxicity: Predict AMES toxicity, hERG inhibition, and hepatotoxicity.

-

-

Data Analysis: Compile the prediction results into a structured table. Analyze the predicted properties to identify potential liabilities.

Illustrative ADMET Prediction Data:

| Parameter | Predicted Value | Interpretation |

| Absorption | ||

| Human Intestinal Absorption | High | Good oral absorption potential |

| Caco-2 Permeability | Low | May have limited passive diffusion |

| P-gp Substrate | No | Not likely to be subject to efflux |

| Distribution | ||

| BBB Permeant | No | Unlikely to cross the blood-brain barrier |

| Plasma Protein Binding | Moderate | Moderate distribution in the body |

| Metabolism | ||

| CYP1A2 Inhibitor | No | Low risk of drug-drug interactions |

| CYP2C9 Inhibitor | No | Low risk of drug-drug interactions |

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions |

| CYP3A4 Inhibitor | No | Low risk of drug-drug interactions |

| Excretion | ||

| Total Clearance | 0.5 L/hr/kg | Moderate clearance rate |

| Toxicity | ||

| AMES Mutagenicity | Non-mutagen | Low risk of carcinogenicity |

| hERG Inhibition | No | Low risk of cardiotoxicity |

| Hepatotoxicity | Low | Low risk of liver damage |

Quantitative Structure-Activity Relationship (QSAR) Modeling Protocol

Objective: To build a predictive model for a specific biological activity based on a dataset of structurally similar compounds.

Methodology:

-

Data Collection: Curate a dataset of molecules with known biological activities (e.g., IC50 values) that are structurally related to this compound.

-

Descriptor Calculation: For each molecule in the dataset, calculate a set of molecular descriptors (e.g., topological, electronic, steric) using software like RDKit or PaDEL-Descriptor.

-

Data Splitting: Divide the dataset into a training set (typically 70-80%) and a test set (20-30%).

-

Model Building: Use a machine learning algorithm (e.g., multiple linear regression, support vector machine, random forest) to build a model that correlates the descriptors with the biological activity using the training set.

-

Model Validation: Evaluate the predictive performance of the model using the test set. Common validation metrics include the coefficient of determination (R²) and root mean square error (RMSE).

-

Prediction: Use the validated QSAR model to predict the activity of this compound.

QSAR Model Building Workflow:

Molecular Docking Protocol

Objective: To predict the binding mode and affinity of this compound to a putative protein target.

Methodology:

-

Target Selection: Identify a potential protein target based on similarity searches, QSAR predictions, or literature review of related compounds.

-

Receptor Preparation: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the receptor by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Ligand Preparation: Generate a 3D conformation of this compound and assign appropriate atom types and charges.

-

Binding Site Definition: Define the binding site on the receptor, typically based on the location of a co-crystallized ligand or through binding site prediction algorithms.

-

Docking Simulation: Use a docking program (e.g., AutoDock Vina, Glide, GOLD) to sample different conformations and orientations of the ligand within the binding site.

-

Scoring and Analysis: The docking program will score the different poses based on a scoring function that estimates the binding affinity. Analyze the top-scoring poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.

Hypothetical Signaling Pathway

Given the lack of a known target for this compound, we present a representative signaling pathway that could be modulated by a small molecule inhibitor. The following diagram illustrates a generic kinase signaling cascade.

Conclusion

This technical guide has presented a comprehensive in silico framework for the initial bioactivity prediction of this compound. By following the detailed protocols for physicochemical property calculation, ADMET prediction, QSAR modeling, and molecular docking, researchers can generate valuable hypotheses regarding the molecule's potential therapeutic applications and liabilities. The illustrative data and visualizations provided serve as a template for reporting and interpreting in silico findings. It is crucial to emphasize that these computational predictions require subsequent experimental validation to confirm the hypothesized bioactivities. This in silico-first approach streamlines the drug discovery process, allowing for the prioritization of compounds with the most promising profiles for further investigation.

References

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. In Silico methods for ADMET prediction of new molecules | PPTX [slideshare.net]

- 4. Docking Screens for Novel Ligands Conferring New Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Machine Learning for In Silico ADMET Prediction | Springer Nature Experiments [experiments.springernature.com]

- 7. mdpi.com [mdpi.com]

Spectroscopic Data for 5-Hydroxy-2,2-dimethylpentanoic Acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 5-Hydroxy-2,2-dimethylpentanoic acid, a molecule of interest in various research and development sectors. Due to a lack of readily available experimental spectra for this specific compound, this document focuses on high-quality predicted data for ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This guide is intended for researchers, scientists, and professionals in drug development, offering a valuable resource for the characterization and identification of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established computational models and provide a reliable estimation of the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~11-12 | Singlet | 1H | -COOH |

| ~3.6 | Triplet | 2H | -CH₂-OH |

| ~1.6 | Triplet | 2H | -CH₂-CH₂OH |

| ~1.2 | Singlet | 6H | -C(CH₃)₂ |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Carbon Type | Assignment |

| ~180 | Quaternary | -COOH |

| ~62 | Primary | -CH₂-OH |

| ~45 | Quaternary | -C(CH₃)₂ |

| ~35 | Secondary | -CH₂-CH₂OH |

| ~25 | Primary | -C(CH₃)₂ |

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Interpretation |

| 146 | [M]⁺ (Molecular Ion) |

| 129 | [M-OH]⁺ |

| 101 | [M-COOH]⁺ |

| 87 | [M-C₄H₉O]⁺ |

| 59 | [C₂H₃O₂]⁺ |

Infrared (IR) Spectroscopy

Table 4: Predicted Infrared (IR) Absorption Data for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3500-3200 | O-H (alcohol) | Stretching |

| 3300-2500 | O-H (carboxylic acid) | Stretching |

| 2960-2850 | C-H (alkane) | Stretching |

| 1710 | C=O (carboxylic acid) | Stretching |

| 1470-1450 | C-H (alkane) | Bending |

| 1300-1200 | C-O (carboxylic acid) | Stretching |

| 1200-1000 | C-O (alcohol) | Stretching |

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for a small organic molecule like this compound.

NMR Spectroscopy (¹H and ¹³C)

A sample of 5-10 mg of the compound would be dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is crucial and should be selected based on the solubility of the analyte and to avoid overlapping solvent signals with signals of interest. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is typically added to calibrate the chemical shift scale to 0 ppm.

The NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, a standard pulse sequence is used, and for ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum by removing C-H coupling. Key acquisition parameters such as the number of scans, relaxation delay, and pulse width would be optimized to ensure good signal-to-noise ratio and accurate integration.

Mass Spectrometry

For mass spectrometry, a dilute solution of the sample would be prepared in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile). The analysis is commonly performed using a mass spectrometer equipped with an electrospray ionization (ESI) or electron ionization (EI) source.

In a typical ESI experiment, the sample solution is introduced into the ion source where it is nebulized and ionized to form predominantly protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻. For EI, the sample is vaporized and then bombarded with a high-energy electron beam, leading to the formation of a molecular ion [M]⁺ and various fragment ions. The ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap) and detected.

Infrared (IR) Spectroscopy

Infrared spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, a small amount of the compound can be mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film of the sample can be cast onto a salt plate (e.g., NaCl or KBr) from a volatile solvent. For a liquid sample, a drop can be placed between two salt plates.

The sample is then placed in the IR beam of the spectrometer, and the transmitted infrared radiation is measured as a function of wavenumber (typically 4000-400 cm⁻¹). The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a small organic molecule.

Commercial Sourcing and Technical Profile of 5-Hydroxy-2,2-dimethylpentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the commercial availability and technical details for 5-Hydroxy-2,2-dimethylpentanoic acid (CAS No. 736099-57-3). Due to the limited publicly available information on this specific compound, this guide focuses on the identified supplier and outlines a general procurement workflow. At present, detailed experimental protocols and established biological signaling pathways involving this molecule are not readily found in scientific literature.

Commercial Availability

Sourcing this compound for research and development purposes can be challenging due to a limited number of commercial suppliers listing this compound in their public catalogs. Our search has identified the following potential supplier:

| Supplier | Website | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Publicly Available Data |

| BLD Pharm | --INVALID-LINK-- | 736099-57-3 | C₇H₁₄O₃ | 146.18 | Product listed; requires login or direct inquiry for purity, quantity, and pricing.[1] |

Note: The information provided is based on publicly accessible catalog data and may not reflect real-time stock availability. It is highly recommended to contact the supplier directly for the most current information.

Procurement Workflow

The process of acquiring this compound for research purposes typically follows a standard procurement workflow. This involves identifying potential suppliers, inquiring about product specifications and availability, obtaining quotations, and placing an order.

Technical Profile

Chemical Identity:

-

IUPAC Name: this compound

-

CAS Number: 736099-57-3[1]

-

Molecular Formula: C₇H₁₄O₃[1]

-

Molecular Weight: 146.18 g/mol [1]

-

Canonical SMILES: CC(C)(CCCO)C(=O)O

-

InChI Key: YUCINKYUVOIMER-UHFFFAOYSA-N

Experimental Data and Biological Activity

As of the date of this guide, there is a notable absence of published, peer-reviewed scientific literature detailing specific experimental protocols for the synthesis or biological application of this compound. Consequently, information regarding its role in any signaling pathways or its pharmacological properties is not available.

Researchers interested in this molecule may need to develop synthetic routes and biological assays based on structurally related compounds. A potential starting point for designing a synthesis could involve the oxidation of a corresponding diol or the reduction of a keto-acid precursor.

Future Research Directions

The lack of available data for this compound presents an opportunity for novel research. Key areas for future investigation could include:

-

Development and optimization of a synthetic route.

-

Characterization of its physicochemical properties.

-

Screening for biological activity in various in vitro and in vivo models.

-

Investigation of its potential as a building block in medicinal chemistry.

The following diagram illustrates a potential logical workflow for initiating research on a novel compound like this compound.

References

Methodological & Application

Application Note: HPLC Method for the Analysis of 5-Hydroxy-2,2-dimethylpentanoic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Hydroxy-2,2-dimethylpentanoic acid is a carboxylic acid that may be of interest in various fields of research and development, including metabolism studies and as a potential biomarker. Accurate and reliable quantification of this analyte is essential for its characterization and potential applications. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a mass spectrometer (MS), offers a robust platform for the analysis of such compounds in complex matrices. This application note provides a detailed protocol for a proposed HPLC method for the quantitative analysis of this compound. The method described is based on established principles for the analysis of short-chain fatty acids and their derivatives and should be validated for specific applications.

Principle

This method employs a reversed-phase HPLC separation coupled with mass spectrometry detection (LC-MS). Due to the polar nature of this compound, derivatization may be employed to enhance chromatographic retention and detection sensitivity. The protocol outlines procedures for sample preparation from biological matrices, derivatization, chromatographic conditions, and data analysis.

Experimental Protocols

1. Materials and Reagents

-

This compound analytical standard

-

Internal Standard (IS), e.g., a stable isotope-labeled analog

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Water, HPLC grade

-

Formic acid, LC-MS grade

-

3-Nitrophenylhydrazine (B1228671) (3-NPH) hydrochloride (derivatizing agent)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

Pyridine

-

Protein Precipitation Agent (e.g., cold acetonitrile or methanol)

-

Solid Phase Extraction (SPE) cartridges (if required for sample cleanup)

2. Sample Preparation (from Plasma/Serum)

This protocol describes a protein precipitation method, a common technique for preparing biological samples for HPLC analysis.[1][2]

-

Thaw Samples: Thaw frozen plasma or serum samples on ice.

-

Internal Standard Spiking: To 100 µL of the sample, add 10 µL of the internal standard working solution. Vortex briefly to mix.

-

Protein Precipitation: Add 400 µL of cold acetonitrile (containing 0.1% formic acid) to the sample. Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Carefully transfer the supernatant to a clean microcentrifuge tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). Vortex to ensure complete dissolution.

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

3. Derivatization (Optional, for enhanced sensitivity)

Derivatization with 3-nitrophenylhydrazine (3-NPH) is a common method to improve the detection of short-chain fatty acids in LC-MS analysis.[1]

-

To the dried extract from the sample preparation step, add 50 µL of a solution containing 20 mg/mL 3-NPH in 50% acetonitrile/water.

-

Add 50 µL of a solution containing 20 mg/mL EDC in 50% acetonitrile/water.

-

Vortex and incubate at 40°C for 30 minutes.

-

After incubation, add 100 µL of the initial mobile phase to the vial.

4. HPLC-MS/MS Method

The following are proposed starting conditions for the HPLC-MS/MS analysis. Optimization will be required for specific instrumentation.

| Parameter | Recommended Setting |

| HPLC System | Agilent 1290 Infinity II or equivalent |

| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

5. Data Analysis and Quantification

-

Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of this compound into a blank matrix (e.g., charcoal-stripped plasma). Process these standards alongside the unknown samples.

-

Quantification: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Data Presentation

Table 1: Proposed MRM Transitions for this compound and a Hypothetical Internal Standard

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | [M-H]⁻ or [M+H]⁺ | To be determined experimentally | To be optimized |

| Internal Standard | To be determined | To be determined | To be optimized |

Table 2: Hypothetical Method Validation Parameters

| Parameter | Acceptance Criteria |

| Linearity (r²) | ≥ 0.99 |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |

| Precision (% RSD) | ≤ 15% (≤ 20% at LLOQ) |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 |

| Recovery | 85-115% |

Visualizations

Caption: Experimental workflow for the analysis of this compound.

This application note provides a comprehensive, albeit proposed, framework for the analysis of this compound. The described protocols for sample preparation and HPLC-MS/MS analysis are based on established methods for similar analytes and serve as a robust starting point for method development and validation in a research or clinical setting.

References

GC-MS analysis of 5-Hydroxy-2,2-dimethylpentanoic acid after derivatization

Application Note: GC-MS Analysis of 5-Hydroxy-2,2-dimethylpentanoic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is an organic compound of interest in metabolic research and pharmaceutical development. Its analysis is crucial for understanding various biological pathways and for pharmacokinetic studies. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[1] However, due to the presence of polar functional groups (a hydroxyl and a carboxylic acid), this compound exhibits low volatility and poor thermal stability, making it unsuitable for direct GC-MS analysis.[2][3]

Chemical derivatization is an essential step to convert the analyte into a more volatile and thermally stable form.[4] This process replaces active hydrogen atoms in the hydroxyl and carboxyl groups with non-polar protecting groups, improving chromatographic behavior and detection sensitivity.[2][3] This application note provides a detailed protocol for the analysis of this compound in a biological matrix using GC-MS after a silylation derivatization procedure.

Experimental Protocols

This section details the complete workflow, from sample preparation and extraction to derivatization and final analysis.

1. Sample Preparation and Extraction

This protocol is a general guideline for extracting the analyte from an aqueous matrix like plasma or urine and may require optimization for specific sample types.

-

Internal Standard (IS) Addition: Fortify 1 mL of the sample with an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound like 3-hydroxy-3-methylpentanedioic acid) to ensure accurate quantification.

-

Acidification: Adjust the sample pH to approximately 1-2 by adding 6 M HCl.[5] This ensures the carboxylic acid group is fully protonated.

-

Liquid-Liquid Extraction (LLE):

-

Add 5 mL of ethyl acetate (B1210297) to the acidified sample in a centrifuge tube.[5]

-

Vortex the mixture vigorously for 2 minutes to extract the organic acids.

-

Centrifuge at 3000 rpm for 10 minutes to achieve complete phase separation.[1]

-

Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.

-

Repeat the extraction process (steps 1-4) two more times, combining all organic extracts.[1]

-

-

Drying and Evaporation:

-

Add anhydrous sodium sulfate (B86663) to the combined organic extract to remove residual water.

-

Transfer the dried extract to a new tube.

-

Evaporate the solvent to complete dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 40°C).[5] A completely dry residue is crucial for the success of the derivatization step.

-

2. Derivatization Protocol: Silylation

Silylation is a common and effective method for derivatizing compounds with hydroxyl and carboxylic acid groups.[3][4] This protocol uses N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with a trimethylchlorosilane (TMCS) catalyst.

-

To the dried sample residue, add 50 µL of MSTFA + 1% TMCS and 50 µL of a solvent such as pyridine (B92270) or acetonitrile.[5]

-

Securely cap the vial.

-

Heat the mixture at 60°C for 30-60 minutes to ensure complete derivatization.[5][6]

-

After cooling to room temperature, a 1-2 µL aliquot of the derivatized sample is injected into the GC-MS system.

GC-MS Instrumentation and Parameters

The following are typical GC-MS parameters and may require optimization for specific instruments.

-

Gas Chromatograph: Agilent 8890 GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977B MSD (or equivalent)

-

GC Column: HP-5ms (or equivalent non-polar column), 30 m x 0.25 mm ID, 0.25 µm film thickness

-

Injector Temperature: 250°C[5]

-

Injection Mode: Splitless (1 µL injection volume)

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Oven Temperature Program:

-

MS Transfer Line Temperature: 280°C[5]

-

Ion Source Temperature: 230°C[5]

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

MS Acquisition Mode:

-

Full Scan: Scan range of m/z 50-550 for qualitative analysis and spectral confirmation.[6]

-

Selected Ion Monitoring (SIM): For quantitative analysis, monitor characteristic ions of the derivatized analyte and internal standard to enhance sensitivity and selectivity.

-

Data Presentation

Quantitative performance data should be established by running calibration standards and quality control samples through the entire sample preparation and analysis procedure. The following table summarizes expected performance characteristics for the method.

| Parameter | Expected Value | Description |

| Retention Time (RT) | Analyte-specific | The time taken for the derivatized analyte to elute from the GC column. |

| Characteristic Ions (m/z) | e.g., 275, 147, 73 | Key fragments of the di-TMS derivative used for identification and quantification in SIM mode. |

| Linear Range | 0.1 - 50 µg/mL | The concentration range over which the instrument response is directly proportional to the analyte concentration. |

| Correlation Coefficient (r²) | > 0.995 | A measure of the linearity of the calibration curve. |

| Limit of Detection (LOD) | ~0.03 µg/mL | The lowest concentration of the analyte that can be reliably detected. |

| Limit of Quantification (LOQ) | ~0.1 µg/mL | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. |

| Recovery (%) | 85 - 110% | The percentage of the true amount of analyte that is detected by the analytical method.[1] |

| Precision (RSD %) | < 15% | The relative standard deviation, indicating the closeness of repeated measurements.[1] |

Visualizations

The following diagrams illustrate the key processes involved in the analysis.

Caption: Experimental workflow from sample preparation to data analysis.

Caption: Derivatization reaction of the analyte with MSTFA.

References

Application Notes and Protocols for the Derivatization of 5-Hydroxy-2,2-dimethylpentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical derivatization of 5-Hydroxy-2,2-dimethylpentanoic acid for analysis by gas chromatography-mass spectrometry (GC-MS). Derivatization is a crucial step to increase the volatility and thermal stability of this bifunctional molecule, thereby improving its chromatographic separation and detection.[1][2] The protocols outlined below cover three common and effective derivatization techniques: silylation, esterification followed by silylation, and acylation.

Introduction to Derivatization Techniques

This compound possesses two functional groups that require derivatization for successful GC-MS analysis: a carboxylic acid and a primary hydroxyl group. Without derivatization, the polarity of these groups leads to poor peak shape, low sensitivity, and potential thermal degradation in the GC inlet and column. The primary derivatization strategies for compounds containing both hydroxyl and carboxylic acid groups are:

-

Silylation: This is a widely used technique where an active hydrogen in the hydroxyl and carboxylic acid groups is replaced by a trimethylsilyl (B98337) (TMS) group.[1][3] Silylating reagents are highly reactive and produce derivatives that are typically less polar, more volatile, and more thermally stable.[1]

-

Esterification: This method specifically targets the carboxylic acid group, converting it into an ester, most commonly a methyl ester.[4] This derivatization is often followed by silylation or acylation to derivatize the remaining hydroxyl group.

-

Acylation: This technique involves the introduction of an acyl group to the hydroxyl and carboxylic acid functionalities, forming esters and anhydrides, respectively. Perfluoroacyl derivatives are often used to enhance sensitivity for electron capture detection (ECD).[5]

Technique 1: Silylation

Silylation is a versatile and robust method for the simultaneous derivatization of both the hydroxyl and carboxylic acid groups of this compound. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are highly effective.[3]

Experimental Protocol: Silylation with BSTFA + 1% TMCS

This protocol describes the formation of trimethylsilyl (TMS) derivatives of this compound.

Materials:

-

This compound standard or sample extract

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine (B92270) or Acetonitrile (B52724) (dry, analytical grade)

-

Reacti-Vials™ or other suitable reaction vials with screw caps

-

Heating block or oven

-

Vortex mixer

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Sample Preparation: Accurately weigh 1-5 mg of this compound into a reaction vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reagent Addition: Add 100 µL of dry pyridine or acetonitrile to the vial to dissolve the sample.

-

Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial.

-

Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the mixture at 70°C for 60 minutes in a heating block or oven.[3]

-

Cooling: Allow the vial to cool to room temperature.

-

GC-MS Analysis: Inject 1-2 µL of the derivatized sample into the GC-MS system.

Quantitative Data (Representative)

The following table summarizes typical quantitative data for the GC-MS analysis of silylated hydroxy acids. The values are representative and may vary depending on the specific instrumentation and experimental conditions.

| Parameter | Value | Reference |

| Limit of Detection (LOD) | 0.1 - 1.3 µg/L | [6] |

| Limit of Quantification (LOQ) | 0.3 - 4.2 µg/L | [6] |

| Linearity (R²) | > 0.99 | [6] |

| Precision (RSD) | < 7.2% | [6] |

| Recovery | 85 - 110% | General expectation |

Derivatization Workflow: Silylation

Technique 2: Esterification followed by Silylation

This two-step derivatization approach first converts the carboxylic acid to a methyl ester using a reagent like Boron trifluoride in methanol (B129727) (BF₃/MeOH). The hydroxyl group is then derivatized via silylation. This method can be advantageous in reducing the overall reactivity of the molecule before the second derivatization step.

Experimental Protocol: Esterification with BF₃/Methanol and subsequent Silylation

Part A: Esterification

Materials:

-

This compound standard or sample extract

-

Boron trifluoride-methanol solution (10-14% w/v)

-

Hexane (B92381) (analytical grade)

-

Saturated Sodium Chloride (NaCl) solution

-

Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)

-

Reaction vials, heating block, vortex mixer

Procedure:

-

Sample Preparation: Place 1-10 mg of the dried sample into a reaction vial.

-

Reagent Addition: Add 2 mL of 10% BF₃-methanol solution to the vial.

-

Reaction: Cap the vial tightly and heat at 60°C for 10 minutes.

-

Extraction: Cool the vial to room temperature. Add 1 mL of water and 1 mL of hexane. Vortex vigorously for 1 minute.

-

Phase Separation: Allow the layers to separate. Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.

-

Evaporation: Evaporate the hexane to a small volume under a gentle stream of nitrogen.

Part B: Silylation

Materials:

-

Esterified sample from Part A

-

BSTFA + 1% TMCS

-

Pyridine or Acetonitrile (dry)

Procedure:

-

Re-dissolution: Add 100 µL of dry pyridine or acetonitrile to the vial containing the esterified sample.

-

Silylation: Add 50 µL of BSTFA + 1% TMCS.

-

Reaction: Cap the vial and heat at 70°C for 30 minutes.

-

Cooling and Analysis: Cool to room temperature and inject 1-2 µL into the GC-MS.

Quantitative Data (Representative)

| Parameter | Value | Reference |

| Esterification Yield | > 95% | [7] |

| LOD (as silylated derivative) | 0.1 - 1.5 µg/L | [6] |

| LOQ (as silylated derivative) | 0.3 - 5.0 µg/L | [6] |

| Linearity (R²) | > 0.99 | [6] |

| Precision (RSD) | < 10% | [8] |

Derivatization Workflow: Esterification and Silylation

Technique 3: Acylation

Acylation with perfluorinated anhydrides, such as pentafluoropropionic anhydride (B1165640) (PFPA) or heptafluorobutyric anhydride (HFBA), is another effective method for derivatizing both hydroxyl and carboxylic acid groups. These reagents produce stable and volatile derivatives that are particularly amenable to electron capture detection, offering enhanced sensitivity.

Experimental Protocol: Acylation with PFPA

Materials:

-

This compound standard or sample extract

-

Pentafluoropropionic anhydride (PFPA)

-

Toluene (B28343) or Ethyl Acetate (B1210297) (dry, analytical grade)

-

Triethylamine (TEA) (optional, as a catalyst)

-

Reaction vials, heating block, vortex mixer

Procedure:

-

Sample Preparation: Place the dried sample in a reaction vial.

-

Reagent Addition: Add 200 µL of dry toluene or ethyl acetate to dissolve the sample.

-

Derivatization: Add 50 µL of PFPA. If catalysis is required, add 10 µL of triethylamine.

-

Reaction: Tightly cap the vial and heat at 60°C for 30 minutes.